molecular formula C7H14N4O B13309679 1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine

1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13309679
M. Wt: 170.21 g/mol
InChI Key: TYMYJUSDIXWWGI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the propyl chain, which is linked to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-2-methylpropylamine and an azide compound.

    Click Chemistry: The key step in the synthesis is the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the coupling of the azide compound with an alkyne to form the triazole ring.

    Reaction Conditions: The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol. The reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: The reaction can be carried out in batch reactors or continuous flow reactors, depending on the desired production scale.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring or other parts of the molecule.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites on cell membranes.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.

Comparison with Similar Compounds

1-(2-Methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-(2-Methoxy-1-methylethoxy)-2-propanol: A compound with a similar methoxy and methyl group arrangement but different functional groups.

    Propylene glycol methyl ether: An organic solvent with similar structural features but different chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific triazole ring structure and the presence of the methoxy and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropyl)triazol-4-amine

InChI

InChI=1S/C7H14N4O/c1-7(2,12-3)5-11-4-6(8)9-10-11/h4H,5,8H2,1-3H3

InChI Key

TYMYJUSDIXWWGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(N=N1)N)OC

Origin of Product

United States

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